molecular formula C6H13NO2 B13613084 Methyl (R)-2-(aminomethyl)butanoate

Methyl (R)-2-(aminomethyl)butanoate

Cat. No.: B13613084
M. Wt: 131.17 g/mol
InChI Key: OITQFQBCFPRRFS-RXMQYKEDSA-N
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Description

Methyl (2R)-2-(aminomethyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group attached to a butanoate backbone, with an aminomethyl substituent at the second carbon position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(aminomethyl)butanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-(aminomethyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-(aminomethyl)butanoate may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(aminomethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

Methyl (2R)-2-(aminomethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(aminomethyl)butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate that is converted to a product through the catalytic action of an enzyme. The aminomethyl group can participate in hydrogen bonding and other interactions with the active site of the enzyme, facilitating the reaction.

Comparison with Similar Compounds

Methyl (2R)-2-(aminomethyl)butanoate can be compared with other similar compounds such as:

    Methyl (2R)-2-(hydroxymethyl)butanoate: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    Ethyl (2R)-2-(aminomethyl)butanoate: The ethyl ester analog has similar reactivity but may differ in terms of solubility and other physical properties.

    Methyl (2R)-2-(aminomethyl)pentanoate: This compound has an additional carbon in the backbone, which can affect its reactivity and applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2R)-2-(aminomethyl)butanoate

InChI

InChI=1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

OITQFQBCFPRRFS-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CN)C(=O)OC

Canonical SMILES

CCC(CN)C(=O)OC

Origin of Product

United States

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